Cas no 2229520-56-1 (3-(3-fluoro-5-methylphenyl)methylazetidine)

3-(3-Fluoro-5-methylphenyl)methylazetidine is a fluorinated azetidine derivative characterized by its unique structural features, including a methyl-substituted phenyl ring and a fluorine atom at the meta position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The fluorine substitution enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity, improving selectivity in target interactions. Its well-defined synthetic route allows for high purity and scalability, making it suitable for exploratory drug development. The compound's balanced lipophilicity and steric profile further support its utility in optimizing pharmacokinetic properties.
3-(3-fluoro-5-methylphenyl)methylazetidine structure
2229520-56-1 structure
Product Name:3-(3-fluoro-5-methylphenyl)methylazetidine
CAS No:2229520-56-1
MF:C11H14FN
MW:179.233966350555
CID:5870768
PubChem ID:165673495
Update Time:2025-06-07

3-(3-fluoro-5-methylphenyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluoro-5-methylphenyl)methylazetidine
    • 3-[(3-fluoro-5-methylphenyl)methyl]azetidine
    • EN300-1740074
    • 2229520-56-1
    • Inchi: 1S/C11H14FN/c1-8-2-9(5-11(12)3-8)4-10-6-13-7-10/h2-3,5,10,13H,4,6-7H2,1H3
    • InChI Key: FTTZUFDWXKSBOB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=C(C=1)CC1CNC1

Computed Properties

  • Exact Mass: 179.111027613g/mol
  • Monoisotopic Mass: 179.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

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3-(3-fluoro-5-methylphenyl)methylazetidine Related Literature

Additional information on 3-(3-fluoro-5-methylphenyl)methylazetidine

3-(3-Fluoro-5-Methylphenyl)Methylazetidine: A Comprehensive Overview

3-(3-Fluoro-5-Methylphenyl)methylazetidine, also known by its CAS number 2229520-56-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of a fluorine atom and a methyl group on the aromatic ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 3-(3-fluoro-5-methylphenyl)methylazetidine involves a combination of nucleophilic substitution and ring-closing reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have employed transition metal catalysts to facilitate the formation of the azetidine ring, significantly improving the yield and purity of the compound.

One of the most promising applications of this compound lies in its potential as a drug candidate. The fluorine atom at the 3-position of the phenyl ring enhances the molecule's lipophilicity, which is crucial for crossing biological membranes. This property has been leveraged in studies targeting central nervous system disorders, such as anxiety and depression. Preclinical trials have demonstrated that 3-(3-fluoro-5-methylphenyl)methylazetidine exhibits moderate activity at GABA receptors, suggesting its potential as an anxiolytic agent.

In addition to its pharmacological applications, this compound has also been explored in materials science. The rigid structure of the azetidine ring provides mechanical stability to polymers incorporating this moiety. Recent research has focused on its use as a building block for advanced materials with tailored mechanical properties, such as high tensile strength and thermal resistance.

The structural uniqueness of 3-(3-fluoro-5-methylphenyl)methylazetidine also makes it an attractive candidate for enantioselective synthesis. Chiral versions of this compound have been synthesized using asymmetric induction techniques, opening new avenues for its application in asymmetric catalysis. These enantiopure derivatives are particularly valuable in the synthesis of complex natural products and biologically active molecules.

From an environmental standpoint, the degradation pathways of this compound have been extensively studied to assess its eco-friendliness. Research indicates that under aerobic conditions, 3-(3-fluoro-5-methylphenyl)methylazetidine undergoes rapid biodegradation, minimizing its environmental footprint. This finding is crucial for industries considering its large-scale production or application.

In conclusion, 3-(3-fluoro-5-methylphenyl)methylazetidine, CAS number 2229520-56-1, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key molecule for future research and development.

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